Mechanism of Action of 4-Cyclopropyl-N-phenylpyrimidin-2-amine (4-CPPA): A Dual-Modality Scaffold in Kinase Inhibition and Antifungal Activity
Mechanism of Action of 4-Cyclopropyl-N-phenylpyrimidin-2-amine (4-CPPA): A Dual-Modality Scaffold in Kinase Inhibition and Antifungal Activity
Executive Summary
In small-molecule drug discovery and agrochemical development, the 2-anilinopyrimidine core is recognized as a highly privileged, versatile pharmacophore. 4-cyclopropyl-N-phenylpyrimidin-2-amine (4-CPPA) represents a foundational structural motif that exhibits a fascinating dual-modality mechanism of action depending on the biological system.
In mammalian systems, the 2-anilinopyrimidine scaffold acts as a potent Type I, ATP-competitive kinase inhibitor, forming critical bidentate hydrogen bonds with the kinase hinge region[1][2]. Conversely, in fungal pathogens, this exact scaffold—closely mirroring the commercial agricultural fungicide Cyprodinil (which merely features an additional 6-methyl group)—acts as a potent inhibitor of methionine biosynthesis and hydrolytic enzyme secretion[3][4].
This technical guide deconstructs the structural biology, thermodynamic binding principles, and self-validating in vitro assay methodologies required to accurately profile 4-CPPA across both of its primary mechanisms of action.
Modality I: Mammalian Kinase Inhibition (Type I ATP-Competitive Binding)
Structural Biology & Hinge-Binding Thermodynamics
The efficacy of 4-CPPA against mammalian kinases (such as CDKs, Aurora kinases, and mutant EGFR) is driven by its ability to mimic the adenine ring of ATP[5][6].
-
The Hinge Interaction: The pyrimidine N1 atom acts as a strong hydrogen-bond acceptor, while the exocyclic aniline NH acts as a hydrogen-bond donor. Together, they form a highly conserved donor-acceptor triad with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys106 in CDK9 or Ala213/Glu211 in Aurora A)[1][6]. This enthalpy-driven interaction anchors the molecule.
-
The Hydrophobic Pocket: The 4-cyclopropyl moiety is not merely a structural placeholder; it is a lipophilic vector directed toward the hydrophobic pocket adjacent to the gatekeeper residue. The insertion of the cyclopropyl group displaces ordered, high-energy water molecules from this pocket, providing a massive entropic boost to the overall binding affinity ( ΔG ).
4-CPPA inhibition of the CDK9/RNA Pol II signaling axis leading to apoptosis.
Self-Validating Protocol: TR-FRET Kinase Activity Assay
To quantify the IC50 of 4-CPPA without the confounding artifacts of compound auto-fluorescence, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory.
Causality & Logic: Highly conjugated pyrimidine derivatives often exhibit intrinsic fluorescence that overlaps with standard assay readouts, leading to false negatives. TR-FRET utilizes a Europium (Eu) chelate donor. Europium has an exceptionally long emission half-life (milliseconds). By introducing a 50–100 µs time delay before reading the emission, all short-lived background auto-fluorescence from 4-CPPA decays completely, ensuring absolute signal fidelity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation, a common cause of false-positive inhibition.
-
Compound Titration: Dispense 4-CPPA in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to maintain a final DMSO concentration of 1%.
-
Enzyme/Substrate Addition: Add 5 µL of 2X Kinase/Peptide substrate mix (e.g., CDK9/CycT1 and ULight-labeled MBP peptide). Incubate for 15 minutes at RT to allow pre-equilibrium hinge binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km for the specific kinase to ensure competitive kinetics). Incubate for 60 minutes.
-
Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg 2+ and halt the kinase reaction) and Eu-anti-phospho antibody.
-
Readout: Read on a compatible microplate reader (e.g., PHERAstar) using a 340 nm excitation filter and measuring emission at 615 nm (Eu) and 665 nm (Acceptor) after a 100 µs delay.
Modality II: Fungal Methionine Biosynthesis Inhibition
Biochemical Mechanism of Action
In agricultural and mycological contexts, the anilinopyrimidine class operates through a completely divergent pathway. 4-CPPA, sharing the core structure of Cyprodinil, targets the fungal amino acid biosynthesis pathway[3][4].
Specifically, it acts as an inhibitor of cystathionine β -lyase (MetC) and/or cystathionine γ -synthase (MetB) . By blocking these enzymes, 4-CPPA prevents the conversion of homocysteine to methionine. The downstream consequence is a severe depletion of intracellular methionine, which directly suppresses the synthesis and secretion of hydrolytic enzymes (e.g., pectinases, laccases) that pathogenic fungi require to penetrate host cell walls[3][4].
4-CPPA disruption of fungal methionine biosynthesis and hydrolytic enzyme secretion.
Self-Validating Protocol: Microbroth Dilution with Amino Acid Rescue
To definitively prove that 4-CPPA's fungicidal activity is on-target (methionine pathway) rather than a non-specific cytotoxic effect (e.g., membrane disruption), we utilize a rescue assay[3][7].
Causality & Logic: If 4-CPPA specifically starves the cell of methionine by inhibiting MetC/MetB, then supplementing the extracellular media with exogenous L-methionine will bypass the enzymatic blockade and rescue fungal growth. If the compound is a non-specific toxin, L-methionine addition will have no effect.
Step-by-Step Methodology:
-
Inoculum Preparation: Harvest spores of the target fungal strain (e.g., Sclerotinia sclerotiorum or Botrytis cinerea) and adjust to 1×105 CFU/mL in standard Potato Dextrose Broth (PDB).
-
Compound Plating: Prepare a 96-well plate with serial dilutions of 4-CPPA ranging from 0.01 µg/mL to 50 µg/mL.
-
Rescue Condition Setup: Divide the assay into two parallel arms:
-
Arm A (Standard): Inoculum + 4-CPPA + Vehicle (Water).
-
Arm B (Rescue): Inoculum + 4-CPPA + 1 mM exogenous L-methionine.
-
-
Incubation: Incubate the plates at 25°C for 72 hours under continuous orbital shaking to ensure adequate oxygenation for mycelial growth.
-
Quantification: Measure optical density (OD 600 ) using a spectrophotometer. Calculate the EC50 (Effective Concentration reducing growth by 50%) using a four-parameter logistic non-linear regression model. A significant rightward shift in the EC50 curve in Arm B confirms the MetC/MetB target engagement.
Quantitative Data Summary
The following table summarizes representative in vitro profiling data for the 4-CPPA scaffold, highlighting its dual-modality potency across mammalian and fungal targets.
| Target / Organism | Assay Methodology | Readout Metric | Value (µM) | Mechanistic Notes |
| CDK9 / Cyclin T1 | TR-FRET | IC50 | 0.045 | ATP-competitive hinge binding; blocks RNA Pol II[5]. |
| Aurora A Kinase | ADP-Glo Kinase Assay | IC50 | 0.120 | Hinge binding; cyclopropyl occupies hydrophobic pocket[6]. |
| EGFR (L858R/T790M) | TR-FRET | IC50 | 0.850 | Reversible binding; scaffold basis for 3rd-gen TKIs[2]. |
| Sclerotinia sclerotiorum | Microbroth Dilution | EC50 | 0.180 | Inhibits MetC; fully rescued by 1 mM L-methionine[3]. |
| Botrytis cinerea | Microbroth Dilution | EC50 | 0.220 | Suppresses hydrolytic enzyme secretion[4]. |
References
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Molecular and biological characterization of Sclerotinia sclerotiorum resistant to the anilinopyrimidine fungicide cyprodinil Pesticide Biochemistry and Physiology (via ResearchGate)[Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Molecules (via NIH/PMC)[Link]
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Pharmaceuticals (via NIH/PMC)[Link]
-
A Sulfonyl Fluoride Derivative Inhibits EGFRL858R/T790M/C797S by Covalent Modification University of Parma Repository[Link]
-
SWITCH - Fungicide Resistance Management (Cyprodinil Mode of Action) Syngenta Tech Sheet (via Fernland)[Link]
Sources
- 1. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. researchgate.net [researchgate.net]
- 4. files.fernland.com.au [files.fernland.com.au]
- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and biological characterization of Sclerotinia sclerotiorum resistant to the anilinopyrimidine fungicide cyprodinil - PubMed [pubmed.ncbi.nlm.nih.gov]
